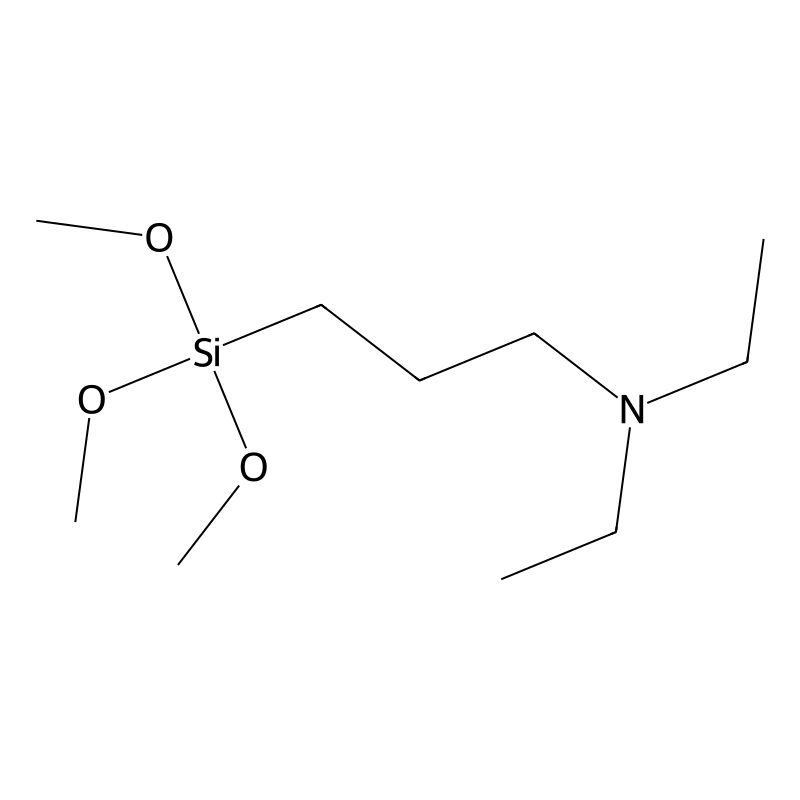(N,N-Diethyl-3-aminopropyl)trimethoxysilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Triethoxy silane group (Si(OCH3)3): This group can react with hydroxyl groups (OH) on various surfaces, forming a covalent bond between the silane and the substrate.
- Primary amine group (NH2): This group can participate in various chemical reactions, allowing for further functionalization or attachment of other molecules.
These properties make DEAPTS a versatile tool in various scientific research applications, including:
Surface modification
DEAPTS can be used to modify the surface properties of various materials, such as:
- Silicas: DEAPTS can be used to introduce amine functionality onto the surface of silica particles. This allows for the attachment of biomolecules, such as enzymes or antibodies, for various applications like biosensing and drug delivery.
- Polymers: DEAPTS can be used to improve the adhesion of polymers to other materials by forming a covalent bond between the polymer and the substrate.
- Metals: DEAPTS can be used to improve the corrosion resistance of metals by forming a protective layer on the surface.
Synthesis of functional materials
DEAPTS can be used as a building block for the synthesis of various functional materials, such as:
- Polymer-silica hybrid materials: These materials combine the properties of polymers and silica, offering unique properties such as improved mechanical strength, thermal stability, and optical properties.
- Encapsulating agents: DEAPTS can be used to encapsulate various molecules, such as drugs or catalysts, for controlled release or protection.
(N,N-Diethyl-3-aminopropyl)trimethoxysilane is an organosilicon compound characterized by the presence of a trimethoxysilane group and a diethylamino group. Its molecular formula is C₁₃H₃₁N₁O₃Si, and it features a silane backbone that allows for versatile chemical reactivity and functionalization. The compound is typically used as a coupling agent in various applications, particularly in the fields of materials science and biochemistry. Its structure includes a propyl chain that connects the amine and silane functionalities, enhancing its reactivity with organic substrates and inorganic surfaces.
DEAPTMS is classified as a hazardous material due to its irritant and corrosive properties. It can cause skin irritation, serious eye damage, and respiratory tract irritation []. Safety precautions such as wearing gloves, eye protection, and working in a well-ventilated area are crucial when handling DEAPTMS [].
The chemical reactivity of (N,N-Diethyl-3-aminopropyl)trimethoxysilane primarily involves hydrolysis and condensation reactions. In aqueous environments, the trimethoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds with other silanol-containing compounds or surfaces. This property makes it useful for creating silane networks or coatings.
- Hydrolysis Reaction:
- Condensation Reaction:
These reactions are crucial for its application in modifying surfaces and enhancing adhesion properties in various materials.
The biological activity of (N,N-Diethyl-3-aminopropyl)trimethoxysilane has been explored through predictive models that assess its potential pharmacological effects. The compound's amine functionality suggests possible interactions with biological targets, including receptors and enzymes. In vitro studies have indicated that similar compounds can exhibit cytotoxic effects on tumor cells, but specific data on this compound's biological activities remain limited.
- Potential Activities:
- Antimicrobial properties
- Cytotoxic effects against cancer cell lines
- Interaction with proteins involved in cellular signaling
Predictive models such as the PASS (Prediction of Activity Spectra for Substances) can be utilized to estimate its biological activity based on its chemical structure .
Synthesis of (N,N-Diethyl-3-aminopropyl)trimethoxysilane typically involves the reaction of 3-aminopropyltrimethoxysilane with diethylamine. The general synthetic route can be outlined as follows:
- Starting Materials:
- 3-Aminopropyltrimethoxysilane
- Diethylamine
- Reaction Conditions:
- The reaction is usually conducted under an inert atmosphere to prevent moisture interference.
- Heating may be applied to facilitate the reaction.
- General Reaction:
The product can be purified through distillation or chromatography techniques.
(N,N-Diethyl-3-aminopropyl)trimethoxysilane finds applications in various fields:
- Adhesives and Sealants: Enhances adhesion properties in polymer formulations.
- Coatings: Used as a coupling agent to improve the bonding of organic materials to inorganic substrates.
- Bioconjugation: Potential use in the development of biocompatible materials for drug delivery systems.
- Surface Modification: Employed to modify surfaces for improved hydrophobic or hydrophilic properties.
Interaction studies involving (N,N-Diethyl-3-aminopropyl)trimethoxysilane focus on its ability to bind with various substrates, including metals, oxides, and polymers. These studies often utilize techniques such as:
- Surface Plasmon Resonance (SPR): To analyze binding kinetics.
- Quartz Crystal Microbalance (QCM): For measuring mass changes upon binding.
- Contact Angle Measurements: To evaluate changes in surface wettability after treatment with the silane.
These interactions are critical for optimizing its performance in practical applications.
Several compounds share structural similarities with (N,N-Diethyl-3-aminopropyl)trimethoxysilane, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Aminopropyltriethoxysilane | Contains triethoxy groups instead of trimethoxy | Better solubility in organic solvents |
| N-(2-aminoethyl)-3-aminopropyltrimethoxysilane | Contains an additional amino group | Potentially enhanced biological activity |
| N-(n-butyl)-3-aminopropyltrimethoxysilane | Longer alkyl chain compared to diethyl | Different hydrophobicity affecting surface properties |
(N,N-Diethyl-3-aminopropyl)trimethoxysilane is unique due to its specific combination of diethylamine functionality and trimethoxy groups, which enhances its reactivity and application versatility compared to other silanes.
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 4 of 57 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 53 of 57 companies with hazard statement code(s):;
H315 (81.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (79.25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








